molecular formula C11H10N2 B2672874 1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 40041-77-8

1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No.: B2672874
CAS No.: 40041-77-8
M. Wt: 170.215
InChI Key: VRUALMKALWZMER-UHFFFAOYSA-N
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Description

1H,2H,3H-pyrrolo[2,3-b]quinoline is a heterocyclic compound that features a fused ring system combining pyrrole and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,2H,3H-pyrrolo[2,3-b]quinoline can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2-aminobenzylamine with α,β-unsaturated carbonyl compounds can yield the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the pyrroloquinoline core .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-pyrrolo[2,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced pyrroloquinoline.

    Substitution: Halogenated pyrroloquinoline derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-4-10-8(3-1)7-9-5-6-12-11(9)13-10/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUALMKALWZMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC3=CC=CC=C3C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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